2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C8H10N6OS3 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is 302.00782248 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed more favorable interactions with the active site, confirming its great inhibitory activity with an IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of urease affects the urea cycle, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Pharmacokinetics
It’s known that thiadiazole-containing compounds, due to their mesoionic nature, are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The inhibition of urease by this compound can lead to a decrease in the survival of certain bacteria such as Helicobacter pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, at pH values less than 3.0, the peak potential of the compound shows independence to the variation in pH . .
Safety and Hazards
As with any chemical compound, handling “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” requires appropriate safety measures. Sigma-Aldrich, a provider of this compound, does not provide specific safety data for this product . Therefore, standard laboratory safety procedures should be followed when handling this compound.
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to interact with the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound has been found to inhibit the activity of urease, suggesting that it may interact with the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are not yet fully understood. Given its inhibitory activity against urease, it may influence cellular metabolism by affecting the breakdown of urea. This could potentially impact the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of the urease enzyme, thereby inhibiting its activity
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS3/c1-2-5-11-13-7(17-5)10-4(15)3-16-8-14-12-6(9)18-8/h2-3H2,1H3,(H2,9,12)(H,10,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWNTSTNYTWCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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